molecular formula C12H12ClN5O2 B14006938 6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione CAS No. 6336-10-3

6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione

Cat. No.: B14006938
CAS No.: 6336-10-3
M. Wt: 293.71 g/mol
InChI Key: WBDCCKNEZYGIHP-UHFFFAOYSA-N
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Description

6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione is a heterocyclic compound that contains both pyrimidine and azo functional groups. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the azo group makes it a candidate for use in dye chemistry, while the pyrimidine ring is a common scaffold in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione typically involves the diazotization of 2-chloroaniline followed by coupling with a pyrimidine derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.

    Diazotization: 2-chloroaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with 1,3-dimethyluracil in an alkaline medium to form the desired azo compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form azoxy compounds.

    Reduction: The azo group can be reduced to form hydrazo compounds or amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like sodium dithionite or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Azoxy derivatives.

    Reduction: Hydrazo derivatives or amines.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of azo dyes and pigments due to its vivid coloration properties.

Mechanism of Action

The mechanism of action of 6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione involves its interaction with biological macromolecules. The azo group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrimidine ring can interact with nucleic acids or enzymes, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-5-[(2-bromophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione: Similar structure with a bromine atom instead of chlorine.

    6-Amino-5-[(2-methylphenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione: Similar structure with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom in 6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione can influence its reactivity and biological activity, making it unique compared to its analogs. The electronic effects of the chlorine atom can alter the compound’s interaction with biological targets and its overall stability.

Properties

CAS No.

6336-10-3

Molecular Formula

C12H12ClN5O2

Molecular Weight

293.71 g/mol

IUPAC Name

6-amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C12H12ClN5O2/c1-17-10(14)9(11(19)18(2)12(17)20)16-15-8-6-4-3-5-7(8)13/h3-6H,14H2,1-2H3

InChI Key

WBDCCKNEZYGIHP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)N=NC2=CC=CC=C2Cl)N

Origin of Product

United States

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